REACTION_CXSMILES
|
[CH2:1]([OH:5])[CH2:2][C:3]#[CH:4].[CH3:6][S:7](Cl)(=[O:9])=[O:8]>C(Cl)Cl>[CH3:6][S:7]([O:5][CH2:1][CH2:2][C:3]#[CH:4])(=[O:9])=[O:8]
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
C(CC#C)O
|
Name
|
|
Quantity
|
81 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
TEA
|
Quantity
|
78 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
then concentrated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 1 L of EtOAc
|
Type
|
WASH
|
Details
|
then washed with 1N HCl (2×200 mL), brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |